Isosteviol Isosteviol Isosteviol is a diterpenoid.
Isosteviol is a natural product found in Ceriops decandra with data available.
See also: Stevia rebaudiuna Leaf (part of).
Brand Name: Vulcanchem
CAS No.: 27975-19-5
VCID: VC21342628
InChI: InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1
SMILES: CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

Isosteviol

CAS No.: 27975-19-5

Cat. No.: VC21342628

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Isosteviol - 27975-19-5

CAS No. 27975-19-5
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name (1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1
Standard InChI Key KFVUFODCZDRVSS-XCDUIVLNSA-N
Isomeric SMILES C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C
SMILES CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C
Canonical SMILES CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C

Chemical Properties and Structure

Isosteviol is characterized by a tetracyclic kaurane skeleton with specific functional groups that contribute to its biological activities. Its systematic chemical name is (4α,8β,13β)-13-methyl-16-oxo-17-norkauran-18-oic acid, indicating the presence of important functional groups including a carboxylic acid moiety and a ketone group .

Physical and Chemical Characteristics

The compound possesses specific physicochemical properties that influence its behavior in biological systems and its potential for pharmaceutical development. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC20H30O3
Molecular Weight318.45
Melting Point228.0 to 232.0 °C
Boiling Point455.6±38.0 °C (Predicted)
Density1.15±0.1 g/cm3 (Predicted)
Physical FormSolid
ColorWhite to Almost white
pKa4.69±0.60 (Predicted)
Solubility in DMSO81.5 mg/mL (Max Conc.); 255.92 mM (Max Conc.)

The compound demonstrates limited water solubility, which has prompted researchers to develop derivatives such as sodium isosteviol (STVNa) with enhanced solubility and bioavailability for pharmaceutical applications . The sodium salt form of isosteviol exhibits improved pharmacokinetic properties while maintaining the core biological activities of the parent compound.

Structural Features

Isosteviol's structure consists of a tetracyclic diterpenoid skeleton with functional groups positioned at specific stereochemical configurations. The (4α,8β,13β) configuration is critical for its biological activities, and many structure-activity relationship studies have focused on modifications at these and other positions to enhance specific therapeutic properties . The carboxylic acid group at position 18 and the ketone group at position 16 are particularly important functional sites that have been targets for chemical modifications in derivative synthesis.

Pharmacological Activities

Isosteviol demonstrates a remarkable range of pharmacological activities that have been documented in both in vitro and in vivo studies. These diverse biological effects make it a compound of significant interest for therapeutic development across multiple disease states.

Anti-inflammatory Effects

Isosteviol has demonstrated notable anti-inflammatory properties in various experimental models. In studies focusing on intestinal inflammation, isosteviol administered at a concentration of 10 μM has shown protective effects against dextran sulfate sodium-induced colitis . The compound achieves this protection through multiple mechanisms:

  • Decreasing colonic inflammation and inflammatory cytokine levels

  • Improving intestinal barrier function

  • Increasing colon length

  • Reducing inflammation scores

  • Upregulating expression of tight junction proteins (Zona Occludens 1, occludin, and claudin-1)

The molecular mechanism underlying these effects involves inhibition of the tumor necrosis factor-α (TNF-α)-induced cell barrier dysfunction through regulation of the PDK1/AKT/NF-κB signaling pathway . This multi-faceted action suggests potential applications in treating inflammatory bowel diseases.

In burn inflammation models, isosteviol (20 mg/kg administered intraperitoneally) has been shown to modulate inflammatory factors. The treatment decreased the expression of interleukin-6 and TNF-α while increasing the expression of matrix metalloproteinase 9 (MMP9) in burn wound tissue during acute inflammation, thereby attenuating inflammation following burn injury .

Cardiovascular Effects

Isosteviol has demonstrated promising cardiovascular protective effects, particularly in the context of myocardial ischemia and diabetic cardiomyopathy. In vitro studies have shown that various concentrations of isosteviol increased cell viability, branch length, and number of human umbilical vein endothelial cells . Furthermore, the compound promoted angiogenesis in zebrafish models and upregulated the expression of vascular endothelial growth factor by approximately fivefold, suggesting potential applications in treating myocardial ischemia .

Sodium isosteviol (STVNa), the more water-soluble salt form, has shown efficacy in models of ischemic stroke. When administered intravenously at 30 mg/kg to mice with brain ischemia, STVNa upregulated the expression of cylindromatosis (CYLD), inhibited the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, and downregulated the expression of microRNA-181b . These effects contributed to neuroprotection against ischemic stroke damage and protected mouse N2A neuroblastoma cells against hypoxia injury induced by 300 μM CoCl2 .

In diabetic cardiomyopathy models, oral administration of STVNa (8 mg/kg) to diabetic rats significantly inhibited cardiac hypertrophy, fibrosis, and inflammation, without altering blood glucose and insulin levels . The treatment also inhibited extracellular regulated protein kinases and NF-κB, suggesting a potential therapeutic approach for diabetic cardiomyopathy that targets inflammatory and fibrotic pathways rather than directly affecting glucose metabolism .

Antidiabetic Properties

Isosteviol has demonstrated significant effects on glucose homeostasis and lipid metabolism in multiple experimental models. In a study with diabetic KKAy mice, administration of isosteviol (20 mg/kg) for 6 weeks resulted in:

  • Improved glucose homeostasis

  • Enhanced insulin sensitivity

  • Reduced plasma triglyceride levels

  • Decreased body weight

At the molecular level, isosteviol treatment significantly altered the expression of insulin essential regulatory genes (Ins 1, Ins 2, and Pax6) and β-cell transcription factors (Nkx2.2, Nkx6-1, and FoxA2) in isolated islets of mice, providing a mechanistic basis for its antidiabetic effects .

In hyperglycemia and hyperlipidemia models induced by high-fat emulsion, oral administration of isosteviol at various doses (0.2, 1.0, or 5.0 mg/kg/day) for 7 days produced significant improvements in metabolic parameters:

  • Decreased serum glucose levels

  • Reduced fasting blood glucose

  • Lowered fasting serum insulin

  • Decreased total cholesterol

  • Reduced low-density lipoprotein levels

  • Increased high-density lipoprotein levels

The mechanism appears to involve partial protection of islet cells from damage and enhanced hepatic expression of PPARα mRNA, suggesting potential applications in treating both hyperglycemia and hyperlipidemia .

Anticancer Activity

Isosteviol and its derivatives have demonstrated considerable anticancer potential across various cancer cell lines. Much of the research has focused on creating derivatives that enhance the anticancer properties of the parent compound while maintaining selectivity for cancer cells over normal cells.

In 2020, Andreeva synthesized glycosylated 1,2,3-triazole derivatives of isosteviol that showed highly selective cytotoxic activity against M-HeLa cells (IC50 = 1.7–1.9 μM), comparable to the anticancer drug doxorubicin (IC50 = 3.0 μM) . Importantly, these compounds showed no cytotoxicity against normal human liver cell lines (IC50 >100 μM), highlighting their potential as selective anticancer agents .

Similarly, Sharipova synthesized various glycosides and glycoconjugates of isosteviol that demonstrated moderate to significant cytotoxicity against M-HeLa and MCF-7 cancer cells . Several derivatives showed selective cytotoxicity against M-HeLa cells at levels three times that of the anticancer drug tamoxifen, while exhibiting minimal toxicity toward normal human hepatocytes . Mechanistic studies revealed that these derivatives induced apoptosis through the mitochondrial pathway, and structure-activity relationship analyses indicated that the arrangement of monosaccharide residues relative to the isosteviol backbone significantly influenced anticancer activity .

More recent research has focused on developing 1,3-aminoalcohol derivatives of isosteviol and testing their antiproliferative activity against human tumor cell lines including A2780, HeLa, MCF-7, and MDA-MB-231 . These studies continue to expand our understanding of how structural modifications of isosteviol can enhance its anticancer properties while maintaining selectivity for cancer cells.

Synthesis and Derivatives

Isosteviol serves as an important starting material for the synthesis of numerous derivatives with enhanced or targeted pharmacological properties. The compound's complex tetracyclic structure provides multiple sites for chemical modification, leading to a rich diversity of derivatives with varied biological activities.

Production of Isosteviol

Isosteviol is typically obtained through the acid-catalyzed hydrolysis and rearrangement of stevioside, a natural sweetener extracted from Stevia rebaudiana . This process represents an important connection between natural product chemistry and pharmaceutical development, as it transforms a sweetening agent into a compound with diverse therapeutic potential.

Synthesis of Derivatives

Numerous approaches have been developed to create isosteviol derivatives with enhanced pharmacological properties or targeted activities:

  • Glycosylated derivatives: The addition of sugar moieties to isosteviol has produced compounds with enhanced anticancer activity, as demonstrated by the work of Andreeva and Sharipova .

  • 1,3-Aminoalcohol derivatives: These compounds, synthesized via stereoselective transformations starting from isosteviol, have shown promising antiproliferative activity against various human tumor cell lines .

  • Acyl thiosemicarbazide derivatives: Liu synthesized these compounds through a three-step reaction, producing derivatives with extremely low IC50 values (0.95–5.33 μM) against certain cancer cell lines, in some cases exceeding the activity of cisplatin .

  • Heterocyclic derivatives: Zhu developed isosteviol derivatives containing pyrazole and isoxazole heterocyclic fragments that showed favorable anti-proliferative activity against various cancer cell lines, including gastric cancer (SGC7901), lung cancer (A549), lymphatic cancer (Raji), and cervical cancer (HeLa) cells .

  • Antibacterial derivatives: Some isosteviol conjugates linked with various glycosides have demonstrated antibacterial activity against Staphylococcus aureus ATCC 209P (MIC of 31.3 μg/mL, twice the potency of chloramphenicol) and inhibitory effects against Mycobacterium tuberculosis H37Rv .

The diverse array of isosteviol derivatives demonstrates the compound's versatility as a scaffolding molecule for drug development across multiple therapeutic areas.

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